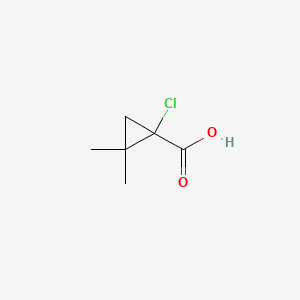

![molecular formula C25H24ClN7O2S2 B2500688 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 716339-99-0](/img/no-structure.png)

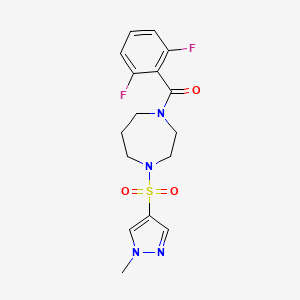

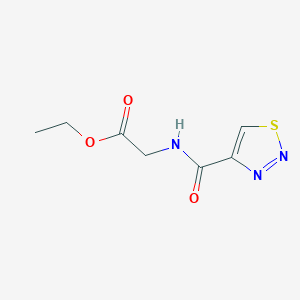

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of the given compound are not available in the retrieved information.Scientific Research Applications

Quorum Sensing Inhibitors

Compounds bearing the benzo[d]thiazole-2-thiol group have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a term for bacterial cell–cell communication, which bacteria use to respond to external factors such as nutrient availability and defense mechanisms .

Anti-Biofilm Formation

These compounds have also shown moderate anti-biofilm formation properties against Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces .

Binding to Active Sites of Bacterial Systems

Docking studies have revealed that these compounds can bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Excited State Hydrogen Bond and Proton Transfer

The benzo[d]thiazol-2-yl group has been observed to exhibit distinguishing photophysical phenomena in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically .

Optoelectronics and Analytical Tools Development

Revealing the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools . The degree of charge transfer gradually increased with an increase in solvent polarity .

Anti-Proliferation Evaluation

Compounds with the benzo[d]thiazole-2-yl group have exhibited potent cytotoxicity against several human cancer cell lines .

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors .

Biochemical Pathways

By inhibiting the LasB system, the compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and pathogenesis . By disrupting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria . This leads to a reduction in biofilm formation and toxin production, and it discourages the bacteria from developing future resistance . In addition, the compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "2-Mercaptoethanol", "Benzo[d]thiazole-2-carboxylic acid", "4-(3-Chlorophenyl)piperazine", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Amino-6-chloropurine is reacted with 2-mercaptoethanol in the presence of sodium bicarbonate to form 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: Benzo[d]thiazole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride. This is then reacted with the intermediate from step 1 in the presence of N,N'-dicyclohexylcarbodiimide to form the first key intermediate.", "Step 3: 4-(3-Chlorophenyl)piperazine is reacted with acetic anhydride to form the corresponding acetyl derivative. This is then reacted with 2-amino-6-methylpurine in the presence of sodium bicarbonate to form the second key intermediate.", "Step 4: The two key intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is purified using standard techniques such as column chromatography, recrystallization, and/or distillation." ] } | |

CAS RN |

716339-99-0 |

Product Name |

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

Molecular Formula |

C25H24ClN7O2S2 |

Molecular Weight |

554.08 |

IUPAC Name |

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35) |

InChI Key |

WANDIBNKYDCMTD-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

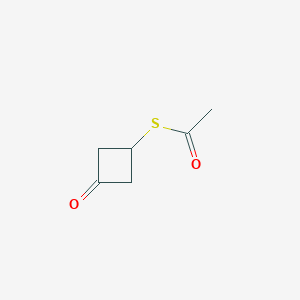

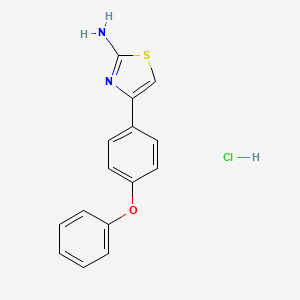

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

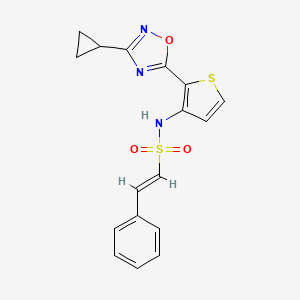

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)

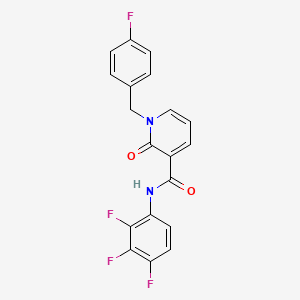

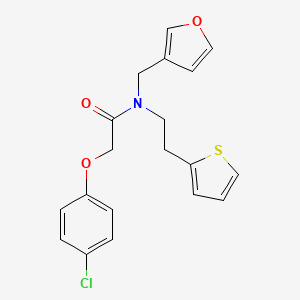

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

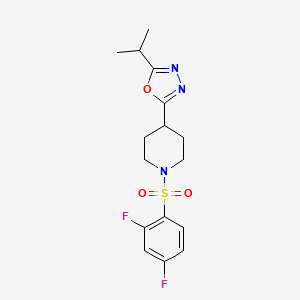

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)